![molecular formula C22H24N2O3S B248810 1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE](/img/structure/B248810.png)
1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a naphthalen-1-ylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using appropriate reagents and conditions.
Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be attached to the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenyl or naphthalen-1-ylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Ethoxyphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine
- 1-(4-Chlorophenyl)piperazine
Uniqueness
1-[(4-METHOXYPHENYL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is unique due to the presence of both the methoxyphenyl and naphthalen-1-ylmethyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H24N2O3S/c1-27-20-9-11-21(12-10-20)28(25,26)24-15-13-23(14-16-24)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-12H,13-17H2,1H3 |
InChI Key |
FDWJOSZEWAFSEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
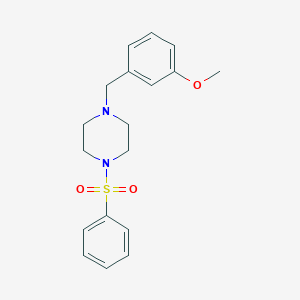
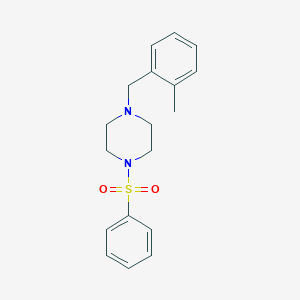
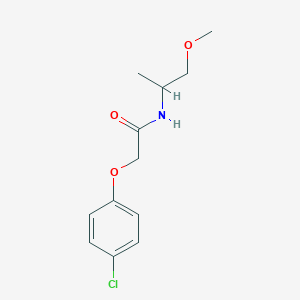
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
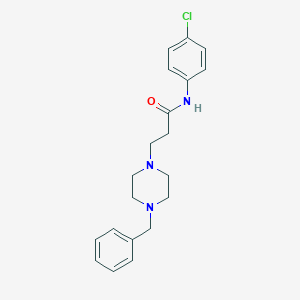
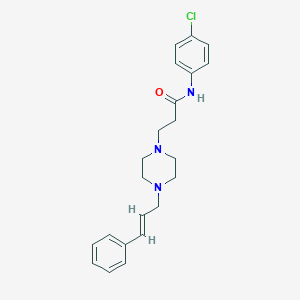
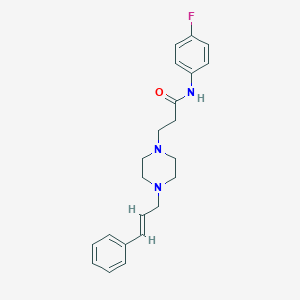
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
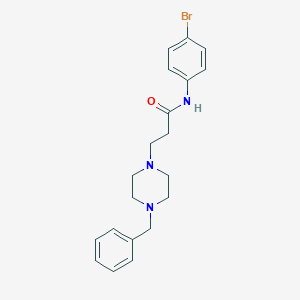
![ETHYL 4-{2-[(2-CHLOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
